(5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
The compound (5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common route includes the condensation of 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde with 3-(prop-2-en-1-yl)-2-sulfanylidenethiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenethiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the thiazolidinone ring or the bromine substituent on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives or debrominated products.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus exerting its biological effects. The pathways involved may include inhibition of specific signaling cascades or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5E)-5-[(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its bromine substituent, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.
Properties
Molecular Formula |
C14H10BrNO3S2 |
---|---|
Molecular Weight |
384.3g/mol |
IUPAC Name |
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10BrNO3S2/c1-2-3-16-13(17)12(21-14(16)20)5-8-4-10-11(6-9(8)15)19-7-18-10/h2,4-6H,1,3,7H2/b12-5+ |
InChI Key |
YZYHGKKYRCXCKF-LFYBBSHMSA-N |
SMILES |
C=CCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)SC1=S |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC3=C(C=C2Br)OCO3)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)SC1=S |
Origin of Product |
United States |
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